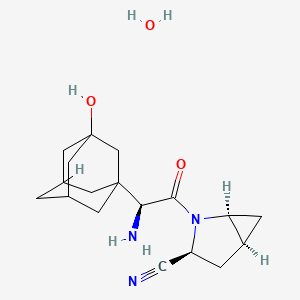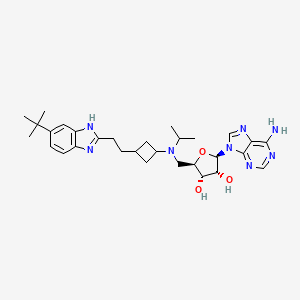
Saxagliptin hydrate
Übersicht
Beschreibung
- Seine chemische Formel lautet C18H25N3O2 mit einem Molekulargewicht von 315,41 g/mol .
- Die Verbindung hemmt selektiv DPP-4, was zu erhöhten Spiegeln von endogenem glukagonähnlichem Peptid-1 (GLP-1) und glucoseabhängigem insulinotropen Peptid (GIP) führt, die den Blutzuckerspiegel regulieren .
Saxagliptin Hydrat: or ) ist ein potenter Dipeptidylpeptidase-4 (DPP-4)-Inhibitor.
Herstellungsmethoden
Synthesewege: Der Syntheseweg für Saxagliptin Hydrat umfasst mehrere Schritte, beginnend mit leicht verfügbaren Vorstufen.
Reaktionsbedingungen: Spezielle Reaktionsbedingungen, Reagenzien und Katalysatoren werden während der Synthese eingesetzt.
Industrielle Produktion: Industrielle Produktionsmethoden gewährleisten eine effiziente und kostengünstige Synthese.
Wirkmechanismus
Target of Action
Saxagliptin hydrate primarily targets the Dipeptidyl Peptidase-4 (DPP-4) enzyme . DPP-4 is responsible for degrading the intestinally derived hormones glucagon-like peptide (GLP)-1 and glucose-dependent insulinotropic polypeptide (GIP) . These hormones play a crucial role in regulating blood sugar levels.
Mode of Action
This compound is a competitive inhibitor of the DPP-4 enzyme . It forms a reversible, histidine-assisted covalent bond between its nitrile group and the S630 hydroxyl oxygen on DPP-4 . This inhibitory action slows down the inactivation of incretin hormones, thereby increasing their bloodstream concentrations .
Biochemical Pathways
The inhibition of DPP-4 by this compound leads to an increase in the intact plasma GLP-1 and GIP concentrations . This results in the augmentation of glucose-dependent insulin secretion . The increased insulin secretion helps in better management of blood glucose levels, especially in patients with type 2 diabetes mellitus .
Pharmacokinetics
This compound is orally absorbed and can be administered with or without food . It is metabolized by cytochrome P450 (CYP) 3A4/5 into an active metabolite, 5-hydroxy saxagliptin . The half-life of plasma DPP-4 inhibition with saxagliptin 5 mg is approximately 27 hours, which supports a once-daily dosing regimen . Saxagliptin is eliminated by a combination of renal and hepatic clearance . Dose reduction is recommended in patients with moderate or severe renal impairment due to greater systemic exposure .
Result of Action
The result of this compound’s action is the improved management of blood glucose levels in patients with type 2 diabetes mellitus . By inhibiting DPP-4 and subsequently increasing the levels of GLP-1 and GIP, this compound augments glucose-dependent insulin secretion . This leads to a reduction in both fasting and postprandial glucose concentrations .
Biochemische Analyse
Biochemical Properties
Saxagliptin hydrate plays a significant role in biochemical reactions. It inhibits DPP-4, an enzyme responsible for degrading the intestinally derived hormones glucagon-like peptide (GLP)-1 and glucose-dependent insulinotropic polypeptide (GIP) . By inhibiting DPP-4, this compound increases intact plasma GLP-1 and GIP concentrations, augmenting glucose-dependent insulin secretion .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by augmenting glucose-dependent insulin secretion . This action can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to DPP-4, forming a reversible, histidine-assisted covalent bond between its nitrile group and the S630 hydroxyl oxygen on DPP-4 . This binding interaction results in the inhibition of the enzyme, leading to changes in gene expression and enzyme activation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits temporal effects. The half-life of plasma DPP-4 inhibition with this compound 5 mg is approximately 27 hours, supporting a once-daily dosing regimen . It is metabolized by CYP3A4/5 and is eliminated by a combination of renal and hepatic clearance .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathway of DPP-4 inhibition . It is primarily metabolized by CYP3A4/5 to an active metabolite, 5-hydroxy saxagliptin .
Transport and Distribution
This compound is orally absorbed and can be administered with or without food . It is metabolized by CYP3A4/5 and is eliminated by a combination of renal and hepatic clearance .
Vorbereitungsmethoden
Synthetic Routes: The synthetic route for Saxagliptin Hydrate involves several steps, starting from readily available precursors.
Reaction Conditions: Specific reaction conditions, reagents, and catalysts are employed during synthesis.
Industrial Production: Industrial-scale production methods ensure efficient and cost-effective synthesis.
Analyse Chemischer Reaktionen
Reaktionen: Saxagliptin Hydrat unterliegt verschiedenen Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien: Reagenzien wie Säuren, Basen und Übergangsmetallkatalysatoren spielen eine entscheidende Rolle.
Hauptprodukte: Die primären gebildeten Produkte umfassen die hydratisierte Form von Saxagliptin.
Wissenschaftliche Forschungsanwendungen
Chemie: Forscher untersuchen die Reaktivität, Stabilität und mögliche Modifikationen von Saxagliptin Hydrat.
Biologie: Es beeinflusst die Glukosehomöostase und kann die Funktion der β-Zellen der Bauchspeicheldrüse beeinflussen.
Medizin: Es wird zur Behandlung von Typ-2-Diabetes mellitus eingesetzt und verstärkt die Insulinsekretion.
Industrie: Pharmaunternehmen untersuchen seine Anwendungen in der Arzneimittelentwicklung.
Wirkmechanismus
- Saxagliptin hemmt DPP-4, wodurch die Wirkung von GLP-1 und GIP verlängert wird.
- GLP-1 verstärkt die Insulinsekretion und verbessert die Glukoseaufnahme im peripheren Gewebe.
Vergleich Mit ähnlichen Verbindungen
- Saxagliptin zeichnet sich durch seine Selektivität und reversible Bindung an DPP-4 aus.
- Zu ähnlichen Verbindungen gehören andere DPP-4-Inhibitoren wie Sitagliptin und Linagliptin.
Eigenschaften
IUPAC Name |
(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2.H2O/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H2/t10?,11?,12-,13+,14+,15-,17?,18?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNTWHMDBNQQPX-NHKADLRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945667-22-1 | |
| Record name | Saxagliptin hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=945667-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Saxagliptin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945667221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S, 3S, 5S)-2-((2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyle)-2-azabicyclo[3.1.0]hexane-3-carbonitrile, monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SAXAGLIPTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GB927LAJW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride](/img/structure/B612201.png)


![5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B612207.png)


